molecular formula C10H10O2 B167593 Methyl 2-phenylacrylate CAS No. 1865-29-8

Methyl 2-phenylacrylate

Cat. No. B167593
CAS RN: 1865-29-8
M. Wt: 162.18 g/mol
InChI Key: GQTXKEVAUZYHGE-UHFFFAOYSA-N
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Description

Methyl 2-phenylacrylate is a natural product . It has a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol .


Synthesis Analysis

This compound can be synthesized by reacting 2-Phenyl ethanol with acryloyl . Another method involves the radical conjugate addition of a trifluoromethyl thianthrenium salt to Michael acceptors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenyl group (a benzene ring), a methyl group (CH3), and an acrylate group (a double bond between two carbon atoms, and a single bond to an oxygen atom) in its structure . The InChI code for this compound is 1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the Giese reaction, a type of carbon-carbon bond-forming reaction . It can also participate in allylation, vinylation, alkynylation, thioetherification, and hydrodeamination reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.18 g/mol . Its exact physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • DNA Binding and Biological Activity in Platinum(II) Complexes Methyl 2-phenylacrylate derivatives have been studied in the context of DNA binding and biological activity, particularly in platinum(II) complexes. These studies focus on understanding the relationship between molecular structure and biological activity, with emphasis on in vitro cytotoxicity against specific cell lines and DNA intercalation mechanisms (Brodie et al., 2004).

  • DNA-Binding Behaviors of Complexes with Methyl Groups Research has also been conducted on the DNA-binding behaviors of complexes incorporating methyl groups, such as this compound, on ancillary ligands. The binding rates of these complexes with DNA have been characterized, providing insights into their potential applications in biochemistry and pharmacology (Liu et al., 2001).

  • Catalytic Synthesis in Ionic Liquids Methyl 3-phenylacrylate, a closely related compound, has been synthesized through catalytic processes in room temperature ionic liquids. This research highlights the use of this compound derivatives in synthetic chemistry and their potential for efficient production in environmentally-friendly conditions (Bin, 2007).

  • Use in Green Chemistry for Carbonylation Reactions this compound derivatives have applications in green chemistry, particularly in carbonylation reactions. These compounds have been used as efficient agents in the synthesis of other chemicals, demonstrating their role in sustainable and less toxic chemical processes (Yalfani et al., 2013).

  • Conformational Analysis in Peptides The compound's derivatives have been used in the conformational analysis of peptides. This research provides valuable information for understanding protein folding and structure, which is crucial in biochemistry and molecular biology (Walther, 1987).

  • Photopolymerization and Material Science this compound derivatives play a role in the photopolymerization processes, affecting the properties of materials such as liquid-crystalline acrylates. This research has implications for material science, particularly in developing new materials with specific optical and physical properties (Broer et al., 1989).

  • Copolymerization for Material Applications The copolymerization of this compound with other compounds, such as MMA, has been studied for its potential in material applications. This research contributes to the development of new polymers with tailored properties for various industrial uses (Mormann et al., 1998).

Safety and Hazards

When handling Methyl 2-phenylacrylate, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It has hazard statements H315-H319-H335, and precautionary statements P261-P305+P351+P338 .

Future Directions

Methyl 2-phenylacrylate can be used in the synthesis of C α -tetrasubstituted α- and β-amino acid analogues via a Ritter reaction by addition of acetonitrile . This breakthrough approach named mTAG (methyltransferase-directed transfer of activated groups) has proven instrumental for targeted labeling of DNA and other types of biomolecules .

properties

IUPAC Name

methyl 2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTXKEVAUZYHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171910
Record name Methyl atropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1865-29-8
Record name Methyl atropate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl atropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-phenylprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 25 g (135.1 mmol) N,N-dimethylammonium iodide and 11.91 g (54.1 mmol) 2,2-dimethyl-5-phenyl-[1,3]dioxane-4,6-dione in 585 ml abs. methanol was heated to 65° C. and the reaction was allowed to continue over night at 65° C. The reaction mixture was allowed to cool down to room temperature and the solvent was removed under reduced pressure. The residue was treated with diethyl ether, extracted with a satured NaHCO3 solution and brine and dried over MgSO4. The solvent was removed under reduced pressure and 9.01 g (quant.) of 2-phenyl acrylic acid methyl ester was isolated as a colourless oil. The compound was used without further purification.
Quantity
25 g
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Reaction Step One
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11.91 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The compound was synthesized according to a literature method (Ames and Davey J. Chem. Soc. 1958, 1798). To a solution of phenylacetic acid methyl ester (13.58 ml, 100 mmol) in 35 ml of benzene was added diethyl glyoxalate (20.72 ml, 130 mmol). The solution was allowed to stir at room temperature for 1 hour at which point a solid mass was obtained. Suspending the mass in ether followed by filtration yielded a white powder. The white powder was then suspended in ether and acidified using 5% HCl. The aqueous layer was then removed and the ether layer was washed with saturated NaHCO3, H2O, and brine, dried over MgSO4 and then concentrated under reduced pressure. The resulting yellow oil was charged with 45 ml of 37% formaldehyde solution (in water) and 100 ml of water at room temperature. 40 g K2CO3 in 50 ml of water was added via addition funnel to the reaction mixture over a period of 30 minutes. The reaction was then stirred for a further 2 hours at room temperature. The resulting mixture was extracted with ether three times, and the resulting ethereal solution was washed with water, brine, dried over MgSO4, and subjected to Kugelrohr distillation (83° C., 0.5 mmHg) to afford the title compound as an oil (81% yield, 14.1 g). 1H NMR (CDCl3, 300 MHz) δ:7.50-7.30 (m, 5H), 6.35 (d, J=1.2 Hz, 1H), 5.90 (d, J=1.2 Hz, 1H), 4.31 (q, J=7.2 Hz, 2H), 1.36 (t, J=7.2 Hz, 3H) ppm.
Quantity
13.58 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl glyoxalate
Quantity
20.72 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 2-phenylacrylate in the synthesis of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate?

A1: this compound acts as a reactant in the cycloaddition reaction leading to the formation of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate. This reaction also involves diethyl 2-aminomalonate and 4-nitrobenzaldehyde. []

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